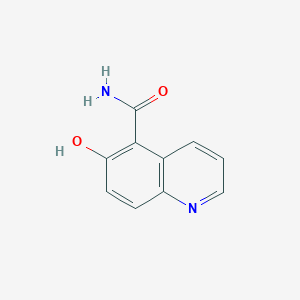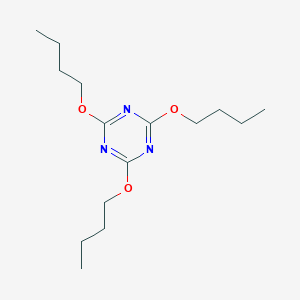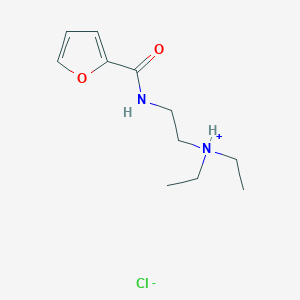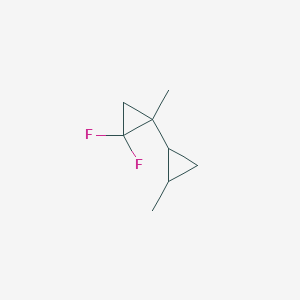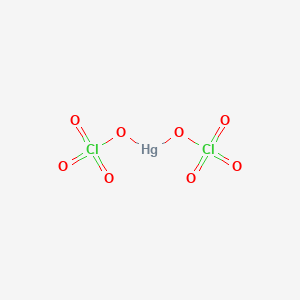
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride, commonly known as Phosphoramide Mustard, is a chemical compound that is extensively used in scientific research. It is a member of the nitrogen mustard family and is classified as an alkylating agent. The compound has been synthesized in various ways and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
Phosphoramide Mustard works by alkylating DNA and RNA molecules, which leads to the formation of cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
Phosphoramide Mustard has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis and repair, as well as protein synthesis. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoramide Mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in cells. It is also relatively stable and easy to handle. However, the compound has several limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. It also has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of Phosphoramide Mustard. One area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's immunosuppressive properties and its potential use in the treatment of autoimmune diseases. The compound's ability to induce apoptosis also makes it a promising candidate for the development of new cancer therapies. Additionally, the compound's mechanism of action and signaling pathways could be further elucidated to better understand its effects on cells.
Aplicaciones Científicas De Investigación
Phosphoramide Mustard has been extensively used in scientific research for its anticancer properties. It is used as a chemotherapeutic agent in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
| 102433-88-5 | |
Fórmula molecular |
C12H18Cl3NO |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c13-6-8-15(9-7-14)10-11-16-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Clave InChI |
DYFSUYTZMUXBJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
SMILES canónico |
C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl |
| 102433-88-5 | |
Sinónimos |
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

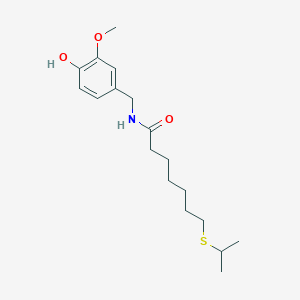
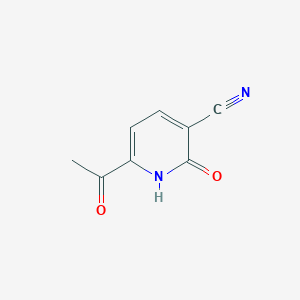


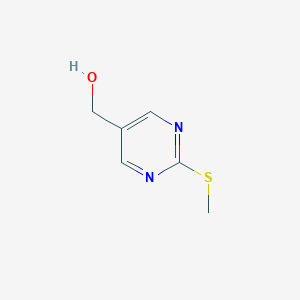


![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
